molecular formula C22H27FN4O2 B2943436 N1-(2,3-dimethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049572-69-1

N1-(2,3-dimethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2943436
CAS RN: 1049572-69-1
M. Wt: 398.482
InChI Key: ANWHSANQSUQTGE-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide, commonly known as F-DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. F-DPA is a potent and selective antagonist of the dopamine D3 receptor, which has been implicated in several psychiatric and neurological disorders.

Scientific Research Applications

Synthesis and Biological Activities

  • The compound's derivatives have been synthesized and evaluated for antiallergy activity. One specific analogue demonstrated significant activity by inhibiting tritiated mepyramine binding to H1 histaminic receptors, indicating potential antiallergic properties (Walsh et al., 1990).
  • Another study focused on the synthesis of compounds with a similar structure, aiming at the development of fluorescent logic gates for probing cellular microenvironments. This suggests applications in bioimaging and diagnostics (Gauci & Magri, 2022).
  • Research on related piperazine derivatives highlighted their antimicrobial activity against various bacterial strains, providing a foundation for the development of new antimicrobial agents (Mishra & Chundawat, 2019).
  • A study on the synthesis, characterization, and biological evaluation of a tert-butyl derivative revealed its moderate anthelmintic activity, underscoring the potential for developing novel anthelmintic drugs (Sanjeevarayappa et al., 2015).

Chemical Synthesis and Characterization

  • The development of novel synthetic routes for compounds with similar structural frameworks has been reported. These methods enable the efficient production of compounds for further pharmacological testing, indicating the compound's relevance in drug discovery processes (Shakhmaev et al., 2016).

Anticancer Research

  • Research into O-arylated diazeniumdiolates with structural similarities has shown broad-spectrum anti-cancer activity, demonstrating the compound's potential as a prototype for developing new cancer therapeutics (Keefer, 2010).

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-16-4-3-5-20(17(16)2)25-22(29)21(28)24-10-11-26-12-14-27(15-13-26)19-8-6-18(23)7-9-19/h3-9H,10-15H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWHSANQSUQTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dimethylphenyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

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